molecular formula C9H16O B11956263 2,6-Dimethyl-1,6-heptadien-4-ol CAS No. 29765-76-2

2,6-Dimethyl-1,6-heptadien-4-ol

Cat. No.: B11956263
CAS No.: 29765-76-2
M. Wt: 140.22 g/mol
InChI Key: BUCLVUABDUWMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C9H16O It is a type of alcohol characterized by the presence of two methyl groups and a heptadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylhepta-1,6-diene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. The reaction conditions typically include the use of solvents such as ethanol and catalysts like palladium or platinum to facilitate the oxidation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-1,6-heptadien-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to changes in the structure and function of proteins, enzymes, and other cellular components, thereby exerting its effects .

Comparison with Similar Compounds

Comparison: 2,6-Dimethyl-1,6-heptadien-4-ol is unique due to its specific structure, which includes a hydroxyl group at the fourth position and two methyl groups at the second and sixth positions. This structural arrangement imparts distinct chemical and physical properties, making it different from similar compounds. For example, 2,6-Dimethyl-2,5-heptadien-4-one lacks the hydroxyl group, which significantly alters its reactivity and applications .

Properties

CAS No.

29765-76-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhepta-1,6-dien-4-ol

InChI

InChI=1S/C9H16O/c1-7(2)5-9(10)6-8(3)4/h9-10H,1,3,5-6H2,2,4H3

InChI Key

BUCLVUABDUWMHW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC(=C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.